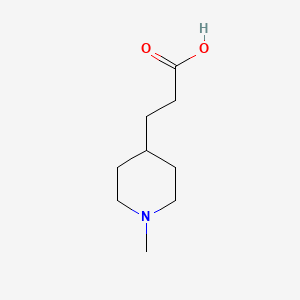
3-Pyridin-2-yl-2-thioxothiazolidin-4-one
Overview
Description
“3-Pyridin-2-yl-2-thioxothiazolidin-4-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of thiazolidin-4-one, a heterocyclic ring system that is considered a pharmacophore and a privileged scaffold in medicinal chemistry . This compound has been found to have a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .
Synthesis Analysis
The synthesis of 2-thioxothiazolidin-4-one derivatives, which includes “3-Pyridin-2-yl-2-thioxothiazolidin-4-one”, has been reported in the literature . These derivatives were synthesized and evaluated as potent pan-PIM kinase inhibitors . The optimized compounds showed single-digit nanomolar IC50 values against all three PIM kinases with high selectivity over 14 other kinases .
Scientific Research Applications
Anti-Fibrosis Activity
“3-Pyridin-2-yl-2-thioxothiazolidin-4-one” derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Antioxidant Activity
Thiazolidin-4-one derivatives, including those with the 3-pyridinyl substitution, have been reported to exhibit significant antioxidant activities. This property is crucial as oxidative stress is implicated in various diseases, and antioxidants can mitigate these effects .
Anticancer Activity
The structural framework of thiazolidin-4-ones has been explored for its anticancer properties. Modifications at different positions of the thiazolidin-4-one ring, such as the 3-pyridinyl group, contribute to the compound’s ability to act against cancer cells .
Anti-Inflammatory and Analgesic Activities
These compounds have also been studied for their anti-inflammatory and analgesic effects. The anti-inflammatory properties make them candidates for the treatment of chronic inflammatory diseases .
Antidiabetic Activity
Thiazolidin-4-ones are known for their antidiabetic activity. They have been used as scaffolds to develop new molecules that can potentially treat diabetes by targeting specific pathways involved in the disease .
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of thiazolidin-4-ones make them valuable in the fight against bacterial infections, including drug-resistant strains. This is particularly important given the rising concern over antibiotic resistance .
Antiviral Properties
Research has indicated that thiazolidin-4-one derivatives can exhibit antiviral properties, which is significant in the development of new treatments for viral infections .
Antiparasitic Activity
The compound’s derivatives have shown activity against various parasites, which is essential for addressing parasitic diseases that affect millions worldwide .
Future Directions
Thiazolidin-4-one derivatives, including “3-Pyridin-2-yl-2-thioxothiazolidin-4-one”, are promising targets for new drug development . They play a major role in many cancer-specific pathways, such as survival, apoptosis, proliferation, cell cycle regulation, and migration . Therefore, future research may focus on optimizing the structure of these derivatives to develop more efficient drug agents .
Mechanism of Action
Target of Action
It has been discovered as a hit compound by phenotypic screening for the treatment of osteosarcoma (os), a type of bone cancer .
Mode of Action
The compound acts as a potential inhibitor for the proliferation of OS cells . It modulates the solubility of the compounds, which results in remarkable cellular potency .
Pharmacokinetics
The compound has shown promising pharmacokinetic properties. It is water-soluble, which enhances its bioavailability . The compound has demonstrated remarkable cellular potency with an IC50 of 21.9 nM for MNNG/HOS cells .
Result of Action
The compound significantly suppresses OS cell migration in vitro and has shown to be well-tolerated . It has demonstrated in vivo efficacy with 52.9% inhibition of OS growth in mice .
properties
IUPAC Name |
3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJAVSVDEZOBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625065 | |
| Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-2-thioxothiazolidin-4-one | |
CAS RN |
75130-64-2 | |
| Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





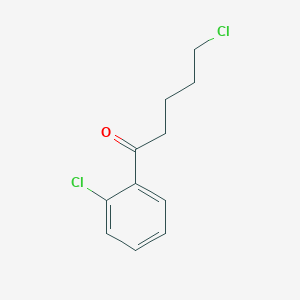


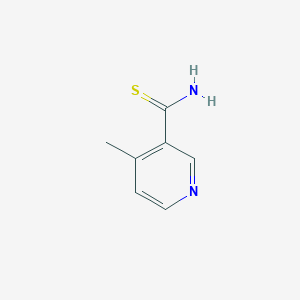

![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)
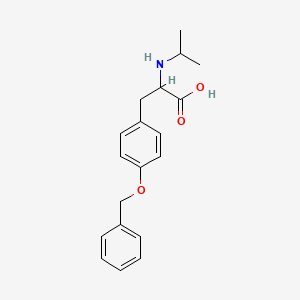
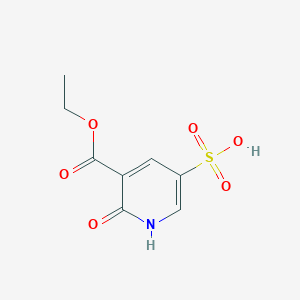
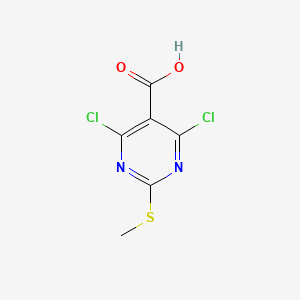
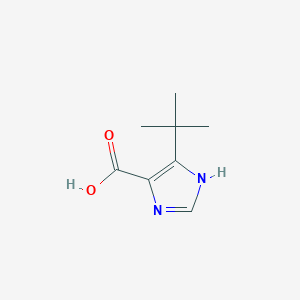
![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
